α-Methylstyrene-d5 Oxide α-Methylstyrene-d5 Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207317
InChI:
SMILES:
Molecular Formula: C₉H₅D₅O
Molecular Weight: 139.21

α-Methylstyrene-d5 Oxide

CAS No.:

Cat. No.: VC0207317

Molecular Formula: C₉H₅D₅O

Molecular Weight: 139.21

* For research use only. Not for human or veterinary use.

α-Methylstyrene-d5 Oxide -

Specification

Molecular Formula C₉H₅D₅O
Molecular Weight 139.21

Introduction

Chemical Properties and Structure

Molecular Structure

α-Methylstyrene-d5 Oxide possesses a distinct molecular structure characterized by a three-membered epoxide ring attached to a pentadeuterated phenyl group and a methyl substituent. The compound's IUPAC name is 2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane, reflecting this structural arrangement. The deuteration occurs specifically at the five positions of the phenyl ring, leaving the methyl group and the epoxide ring with normal hydrogen atoms.

The molecular formula of the compound is C9H10O, with a molecular weight of 139.21 g/mol. This formula encompasses the carbon skeleton, the remaining hydrogen atoms, the deuterium atoms (which are isotopes of hydrogen but are still represented within the molecular formula as H), and the single oxygen atom that forms part of the epoxide ring.

Physical Properties

Physical properties of α-Methylstyrene-d5 Oxide are similar to its non-deuterated counterpart, with some subtle differences due to the isotope effect. Based on related compounds like α-methylstyrene oxide, it likely exists as a colorless to pale yellow liquid at room temperature with a characteristic odor . The table below summarizes key physical properties of α-Methylstyrene-d5 Oxide compared to its non-deuterated analog:

Propertyα-Methylstyrene-d5 Oxideα-Methylstyrene Oxide (non-deuterated)
Physical StateLiquidColorless to pale yellow liquid
Molecular Weight139.21 g/mol134.18 g/mol
SolubilitySoluble in organic solvents, limited water solubilitySoluble in organic solvents, limited water solubility
Chemical ClassificationDeuterated aromatic epoxideAromatic epoxide
IUPAC Name2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane2-methyl-2-phenyloxirane

The deuteration of the compound typically results in a slight increase in molecular weight compared to the non-deuterated version, which can affect certain physical properties like boiling point and density due to the isotope effect .

Spectroscopic Characteristics

One of the most valuable aspects of α-Methylstyrene-d5 Oxide is its distinctive spectroscopic profile. The deuteration of the phenyl ring significantly alters the nuclear magnetic resonance (NMR) spectroscopic features of the compound. In 1H NMR spectroscopy, the absence of signals from the phenyl ring protons creates a simplified spectrum, making it easier to identify and analyze other proton signals in the molecule.

The deuterium labeling also enhances the utility of the compound in mass spectrometry, where the distinctive isotope pattern can be used to track the compound through complex mixtures or reactions. This feature is particularly valuable in mechanistic studies and metabolic investigations.

Synthesis and Preparation

Oxidation Methods

The synthesis of α-Methylstyrene-d5 Oxide typically follows pathways similar to those used for the non-deuterated analog, with the starting material being the deuterated α-methylstyrene. The primary method involves oxidation of the deuterated alkene using various oxidizing agents. The reaction conditions must be carefully controlled to maximize yield and purity.

Common oxidizing agents employed in the synthesis include:

  • Peracids (such as meta-chloroperbenzoic acid)

  • Hydrogen peroxide with catalysts

  • Metal-catalyzed oxidation systems

The selection of the appropriate oxidation method depends on factors such as desired stereoselectivity, scale of production, and compatibility with the deuterated substrate.

Reaction Conditions

The reaction conditions for synthesizing α-Methylstyrene-d5 Oxide require careful monitoring and control to achieve optimal results. Temperature regulation is crucial, as excessively high temperatures can lead to side reactions or decomposition of the epoxide product. Similarly, catalyst concentration must be precisely managed to promote the desired oxidation while minimizing unwanted reactions.

Typically, the synthesis is conducted in appropriate solvents like dichloromethane or chloroform, which provide suitable media for the oxidation reaction while ensuring solubility of both reagents and products. The reaction progress is usually monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to determine completion and optimize yield.

Reactivity and Chemical Behavior

Solvent Effects

The reactivity of α-Methylstyrene-d5 Oxide is influenced by solvent polarity and properties. Polar solvents can enhance the rate of ring-opening reactions by stabilizing charged intermediates and transition states. Conversely, non-polar solvents may alter the reaction pathway or kinetics.

Studies have shown that solvent selection can significantly impact both the yield and selectivity of reactions involving α-Methylstyrene-d5 Oxide. This phenomenon makes solvent choice a critical parameter in research applications utilizing this compound.

Applications in Research

Isotopic Labeling Studies

One of the primary applications of α-Methylstyrene-d5 Oxide lies in isotopic labeling studies, where the deuterium atoms serve as tracers to follow reaction pathways and mechanisms. The strategic placement of deuterium atoms in the phenyl ring allows researchers to monitor specific transformations and distinguish between competing mechanistic pathways.

In particular, the compound is valuable in:

  • Elucidating reaction mechanisms involving epoxide ring-opening

  • Studying hydrogen/deuterium exchange processes

  • Investigating metabolic pathways of styrene derivatives

  • Developing and validating analytical methods for detecting styrene-based compounds

These applications make α-Methylstyrene-d5 Oxide an important tool in both academic research and industrial development processes.

Analytical Applications

The deuterium labeling in α-Methylstyrene-d5 Oxide enhances its utility in various analytical techniques. In NMR spectroscopy, the deuteration simplifies spectra by eliminating signals from the phenyl ring, making it easier to identify and analyze other structural features or to use the compound as an internal standard.

Mass spectrometry-based analyses benefit from the distinctive isotopic pattern created by the five deuterium atoms, which shifts the molecular ion peak and fragment ions by the corresponding mass difference. This feature is particularly useful in quantitative analyses and in differentiating between the deuterated compound and its non-deuterated analog in complex mixtures.

Kinetic Studies

α-Methylstyrene-d5 Oxide serves as a valuable tool in kinetic studies designed to understand the influence of reaction conditions on chemical transformations. The deuterium labeling allows researchers to measure kinetic isotope effects, providing insights into reaction mechanisms and rate-determining steps.

Researchers utilize this compound to investigate:

  • Solvent effects on reaction rates

  • Temperature dependence of epoxide transformations

  • Catalyst efficiency in ring-opening reactions

  • Comparative reactivity studies between deuterated and non-deuterated analogs

These kinetic studies contribute to fundamental understanding of organic reaction mechanisms and aid in the development of more efficient synthetic methodologies.

Comparison with Non-Deuterated Analogs

The structural similarity between α-Methylstyrene-d5 Oxide and its non-deuterated analog makes comparative studies particularly valuable. While the chemical reactivity remains largely similar, subtle differences in reaction rates and equilibria can provide important mechanistic insights .

The table below highlights key comparisons between the deuterated and non-deuterated compounds:

Featureα-Methylstyrene-d5 Oxideα-Methylstyrene Oxide
NMR SpectroscopySimplified 1H NMR spectrum due to absence of phenyl protonsComplex aromatic signals in 1H NMR
Mass SpectrometryDistinctive isotope pattern with M+5 molecular ionStandard isotope pattern for C9H10O
Kinetic PropertiesMay exhibit kinetic isotope effects in certain reactionsStandard reaction kinetics for epoxides
ApplicationsSpecialized use in mechanistic and analytical studiesGeneral synthetic intermediate
SynthesisRequires deuterated starting materialsReadily prepared from commercial precursors

These differences make α-Methylstyrene-d5 Oxide particularly valuable in research applications where isotopic labeling provides distinct advantages in analysis or mechanistic investigations .

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